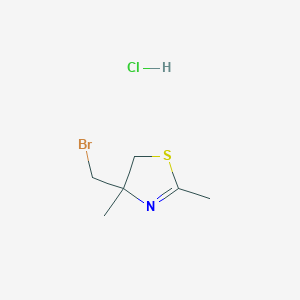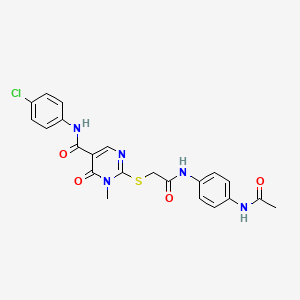![molecular formula C24H31FN4O3 B2388259 3-(2-(4-(2-fluorophénoxy)-[1,4'-bipipéridin]-1'-yl)-2-oxoéthyl)-5,6-diméthylpyrimidin-4(3H)-one CAS No. 1705692-95-0](/img/structure/B2388259.png)
3-(2-(4-(2-fluorophénoxy)-[1,4'-bipipéridin]-1'-yl)-2-oxoéthyl)-5,6-diméthylpyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(4-(2-fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one is a complex organic compound characterized by its unique structure, which includes a fluorophenoxy group, a bipiperidinyl moiety, and a dimethylpyrimidinone core
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of fluorophenoxy and bipiperidinyl groups in complex organic molecules.
Biology and Medicine
In biological and medicinal research, 3-(2-(4-(2-fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of neurological disorders.
Industry
In the industrial sector, this compound could be used as an intermediate in the synthesis of more complex pharmaceuticals. Its unique properties also make it a candidate for use in materials science, particularly in the development of novel polymers and coatings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-(2-fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one typically involves multiple steps:
Formation of the Bipiperidinyl Intermediate: The synthesis begins with the preparation of the bipiperidinyl intermediate. This can be achieved by reacting 1,4’-bipiperidine with 2-fluorophenol under basic conditions to form the 2-fluorophenoxy-bipiperidinyl compound.
Coupling with Pyrimidinone: The intermediate is then coupled with a dimethylpyrimidinone derivative. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Final Cyclization and Purification: The final step involves cyclization to form the pyrimidinone ring, followed by purification using chromatographic techniques to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for efficient processing, and employing advanced purification methods such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine rings, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the pyrimidinone ring, potentially converting it to a hydroxyl group.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: N-oxides of the bipiperidinyl moiety.
Reduction: Hydroxyl derivatives of the pyrimidinone ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group is known to enhance binding affinity to certain biological targets, while the bipiperidinyl moiety can modulate the compound’s pharmacokinetic properties. The pyrimidinone core is crucial for the compound’s stability and overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-(4-(2-chlorophenoxy)-[1,4’-bipiperidin]-1’-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one: Similar structure but with a chlorophenoxy group instead of a fluorophenoxy group.
3-(2-(4-(2-methoxyphenoxy)-[1,4’-bipiperidin]-1’-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one: Contains a methoxyphenoxy group, which alters its reactivity and biological activity.
Uniqueness
The presence of the fluorophenoxy group in 3-(2-(4-(2-fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one imparts unique electronic properties, enhancing its binding affinity and specificity for certain biological targets. This makes it distinct from its analogs with different substituents, potentially offering better efficacy and selectivity in therapeutic applications.
Propriétés
IUPAC Name |
3-[2-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31FN4O3/c1-17-18(2)26-16-29(24(17)31)15-23(30)28-11-7-19(8-12-28)27-13-9-20(10-14-27)32-22-6-4-3-5-21(22)25/h3-6,16,19-20H,7-15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYIPPUKTQMJJAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CCC(CC2)N3CCC(CC3)OC4=CC=CC=C4F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31FN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-tert-butyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2388178.png)
![2-Benzamido-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2388182.png)
![N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N,5-dimethyl-1,2-oxazole-3-carboxamide](/img/structure/B2388183.png)
![ethyl 2-[[(Z)-2-cyano-3-(4-ethyl-3-nitrophenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2388184.png)



![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2388189.png)



![N-(2-chloro-6-methylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2388196.png)

![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2388198.png)
